1-Phenylnaphthalen-2-ol
Overview
Description
1-Phenylnaphthalen-2-ol, also known as 1-phenyl-2-naphthol, is an organic compound with the molecular formula C16H12O. It is characterized by a naphthalene ring system substituted with a phenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromonaphthalen-2-ol with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like sodium carbonate. The reaction is typically carried out in a mixture of toluene, ethanol, and water under an inert atmosphere at elevated temperatures (80-100°C) for about 20 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
1-Phenylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylnaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules .
Comparison with Similar Compounds
2-Naphthol: Similar structure but with the hydroxyl group at a different position.
1-Phenyl-2-naphthylamine: Contains an amine group instead of a hydroxyl group.
1-Phenyl-2-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-Phenylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and a hydroxyl group on the naphthalene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-phenylnaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVFTDDWQHAAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459089 | |
Record name | 1-phenylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-96-4 | |
Record name | 1-phenylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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